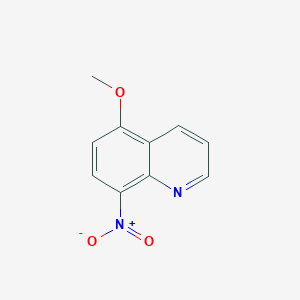

5-Methoxy-8-nitroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal and pharmaceutical chemistry. nih.govresearchgate.net Its structure is considered a "privileged scaffold" because of its frequent appearance in bioactive compounds and its ability to bind to a wide range of biological targets. tandfonline.comresearchgate.net This versatile framework allows for functionalization at numerous positions, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.org The adaptability of the quinoline ring system makes it a crucial building block in the design and synthesis of novel therapeutic agents. tandfonline.comfrontiersin.org

Contextualization of Nitroquinolines within Chemical Science

Within the extensive family of quinoline derivatives, nitroquinolines represent a significant subclass. The introduction of a nitro group (-NO2) onto the quinoline ring dramatically influences the molecule's electronic properties, often enhancing its reactivity and biological activity. sciforum.net Nitroquinolines serve as important intermediates in the synthesis of a variety of other functionalized quinolines. rsc.org For instance, the nitro group can be readily reduced to an amino group, providing a gateway to a host of other derivatives. google.com Furthermore, the strong electron-withdrawing nature of the nitro group makes certain nitroquinolines valuable as dienophiles in chemical reactions. sciforum.net

Rationale for Focused Academic Inquiry on 5-Methoxy-8-nitroquinoline

The specific compound, this compound, presents a unique combination of structural features that justifies a dedicated academic focus. The presence of both a methoxy (B1213986) group and a nitro group on the quinoline core at specific positions creates a distinct electronic and steric environment. This particular arrangement of substituents can influence the molecule's reactivity, potential biological activity, and its utility as a precursor in organic synthesis. jst.go.jp Research into this compound allows for a deeper understanding of structure-activity relationships within the broader class of substituted quinolines.

Overview of Current Research Trajectories for Aromatic Heterocyclic Nitrated Compounds

Current research on aromatic heterocyclic nitrated compounds is multifaceted and dynamic. A significant area of investigation involves the development of greener and more efficient nitration methods to produce these compounds, minimizing the use of harsh acids and reducing waste. researchgate.net There is also a strong focus on exploring the diverse biological activities of these molecules, with studies investigating their potential as anticancer, antibacterial, and antifungal agents. nih.govmdpi.com Furthermore, researchers are actively exploring the synthetic utility of nitrated heterocycles as building blocks for more complex molecular architectures. rsc.org This includes their use in multicomponent reactions and as precursors for creating novel fused heterocyclic systems. nih.gov

Chemical Properties of this compound

The distinct characteristics of this compound are defined by its molecular structure and the interplay of its functional groups.

| Property | Value | Source |

| CAS Registry Number | 36020-53-8 | nist.govsigmaaldrich.com |

| Molecular Formula | C10H8N2O3 | nist.gov |

| Molecular Weight | 204.1821 g/mol | nist.gov |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound has been approached through various chemical routes. One documented method involves the reaction of 8-nitroquinoline (B147351) with a sodium hypobromite (B1234621) solution in methanolic potassium hydroxide (B78521), which can lead to the formation of this compound among other products. jst.go.jp Another approach starts from 6-methoxy-8-nitroquinoline (B1580621), which can be converted to 5-bromo-6-methoxy-8-nitroquinoline. Subsequent treatment with aqueous methanolic potassium hydroxide can yield the potassium salt of 5-hydroxy-6-methoxy-8-nitroquinoline, a related structure. google.com The nitration of 7-methylquinoline (B44030) has been shown to primarily yield 7-methyl-8-nitroquinoline, highlighting the influence of substituents on the position of nitration. acs.org

Research Findings on Substituted Nitroquinolines

Research into substituted nitroquinolines has yielded a wealth of information regarding their reactivity and potential applications. For instance, studies on the reaction of various nitroquinolines with alkanethiols in the presence of sodium hydride have demonstrated a method for direct thioalkylation, leading to the formation of the corresponding alkylthio derivatives. rsc.org The nitration of 6-methoxyquinoline (B18371) is a key step in the synthesis of primaquine (B1584692) analogs, where it is first chlorinated and then reacted with various phenols. mdpi.com Furthermore, the synthesis of 2-chloro-8-methoxy-5-nitroquinoline is achieved by the nitration of 2-chloro-8-methoxyquinoline (B1587709) using concentrated nitric and sulfuric acids. bsu.edu The biological evaluation of various 8-quinolinamines, often synthesized from nitroquinoline precursors, has revealed their potential as broad-spectrum anti-infective agents. acs.org

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-5-4-8(12(13)14)10-7(9)3-2-6-11-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFYICPQQAJGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 5 Methoxy 8 Nitroquinoline

Established Synthetic Routes to 5-Methoxy-8-nitroquinoline

The construction of the this compound scaffold can be approached through several reliable synthetic pathways. These routes offer different advantages in terms of efficiency and substrate scope.

Nitration Protocols for Methoxyquinoline Precursors

Direct nitration of methoxy-substituted quinolines stands as a primary and widely utilized method for the synthesis of this compound. This electrophilic aromatic substitution reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The methoxy (B1213986) group at the 5-position or the 8-position of the quinoline (B57606) ring directs the incoming nitro group to specific positions on the benzene portion of the bicyclic system.

For instance, the nitration of 8-methoxyquinoline using a mixture of concentrated sulfuric acid and nitric acid has been shown to produce 5-nitro-8-methoxyquinoline with a notable yield of 77%. researchgate.net The reaction is typically carried out at controlled temperatures to manage the exothermic nature of the nitration process. The strong activating effect of the methoxy group facilitates the reaction, often leading to completion in a relatively short time frame. nnpub.org

| Precursor | Reagents | Product | Yield (%) | Reference |

| 8-Methoxyquinoline | Conc. H₂SO₄, Conc. HNO₃ | 5-Nitro-8-methoxyquinoline | 77 | researchgate.net |

Modified Skraup Synthesis Approaches

The Skraup synthesis, a classic method for quinoline synthesis, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgpharmaguideline.com While a direct Skraup synthesis of this compound is not extensively detailed, modified Skraup reactions using appropriately substituted anilines can be envisioned as a viable pathway. For example, the reaction of 2-amino-4-methoxynitrobenzene with glycerol under Skraup conditions could theoretically yield the target molecule.

The versatility of the Skraup reaction is demonstrated in the synthesis of analogous compounds. For instance, a two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine employs the Skraup methodology to first produce a mixture of 5- and 7-methylquinoline (B44030), which is then nitrated. brieflands.com This suggests that a similar strategic approach, starting with a methoxy-substituted aniline, could be adapted for the synthesis of this compound. The Skraup reaction is known for its often vigorous nature, and modifications to control the reaction conditions are crucial for achieving good yields and ensuring safety. researchgate.net

Palladium-Catalyzed Synthetic Strategies

Modern organic synthesis has increasingly turned to palladium-catalyzed cross-coupling reactions for the construction of complex aromatic systems. researchgate.net While specific palladium-catalyzed methods for the direct synthesis of this compound are not prominently reported, these strategies offer potential alternative routes. For example, a palladium-catalyzed coupling of a suitably functionalized nitroquinoline with a methoxy source could be a plausible approach.

Palladium-catalyzed reactions are known for their efficiency in forming C-C and C-N bonds, which are fundamental to the synthesis of quinoline derivatives. researchgate.net A hypothetical pathway could involve the palladium-catalyzed methoxylation of a halogenated 8-nitroquinoline (B147351) at the 5-position. Such strategies often provide high yields and functional group tolerance, making them attractive for the synthesis of complex molecules.

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the transformation of key intermediates. Understanding the preparation and reactivity of these starting materials is essential for a successful synthesis.

Role of 8-Hydroxyquinoline (B1678124) and 8-Methoxyquinoline as Starting Materials

A common and efficient pathway to this compound begins with 8-hydroxyquinoline. This readily available starting material can be converted to 8-methoxyquinoline through a simple etherification reaction. nih.gov The synthesis involves the reaction of 8-hydroxyquinoline with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. nnpub.org This Williamson ether synthesis is a well-established and high-yielding reaction, providing the direct precursor for the subsequent nitration step. One reported synthesis of 8-methoxyquinoline from 8-hydroxyquinoline achieved a yield of 71%. researchgate.net

The resulting 8-methoxyquinoline is then subjected to nitration as described in section 2.1.1 to yield this compound. researchgate.net This two-step sequence from 8-hydroxyquinoline represents a practical and commonly employed route to the target compound.

| Starting Material | Reagents | Intermediate | Yield (%) | Reference |

| 8-Hydroxyquinoline | Methyl iodide, K₂CO₃, Acetone | 8-Methoxyquinoline | 71 | researchgate.net |

Preparation of Key Nitroquinoline Intermediates

In multi-step synthetic sequences, the preparation of key nitroquinoline intermediates is a critical phase. For instance, a pathway to this compound can proceed through the formation of 5-bromo-8-nitroquinoline. This intermediate can be synthesized from 5-bromoquinoline via nitration. Subsequently, the bromo group at the 5-position can be displaced by a methoxy group through a nucleophilic aromatic substitution reaction.

The synthesis of 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline through bromination has been reported with a 90% yield. acgpubs.org Although this is a dibrominated compound, it highlights the feasibility of introducing bromine atoms onto the quinoline ring, which can then be further functionalized. While the direct conversion of 5-bromo-8-nitroquinoline to this compound is a plausible synthetic step, detailed experimental procedures in the reviewed literature are not extensively provided.

Multi-step Synthetic Sequences

The preparation of this compound is primarily achieved through a multi-step synthetic sequence commencing from readily available precursors. A common and effective route starts with 8-hydroxyquinoline, which undergoes methylation followed by nitration.

The initial step involves the methylation of 8-hydroxyquinoline to yield 8-methoxyquinoline. This transformation is typically carried out by reacting 8-hydroxyquinoline with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed for an extended period to ensure complete conversion nnpub.org.

The subsequent and final step is the nitration of the synthesized 8-methoxyquinoline. This is an electrophilic aromatic substitution reaction where 8-methoxyquinoline is treated with a nitrating mixture, which is a combination of concentrated sulfuric acid and concentrated nitric acid, under cold conditions. The strong activating effect of the methoxy group on the benzene ring facilitates the reaction, which typically reaches completion in a short period. The reaction mixture is then poured into cold water, leading to the precipitation of the yellow this compound product. The crude product is then purified by recrystallization from a solvent like methanol (B129727) to obtain a higher purity solid nnpub.org. A 77% yield has been reported for this nitration step.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 8-Hydroxyquinoline | Methyl iodide, Potassium carbonate, Acetone, Reflux | 8-Methoxyquinoline | - |

| 2 | 8-Methoxyquinoline | Concentrated Sulfuric Acid, Concentrated Nitric Acid, Cooling | This compound | 77 |

Exploration of Reaction Mechanisms in this compound Formation

The formation of this compound is governed by fundamental principles of organic reaction mechanisms, including electrophilic aromatic substitution and the intricate steps of quinoline ring synthesis.

Electrophilic Aromatic Substitution Mechanisms in Nitration

The nitration of 8-methoxyquinoline to form this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through a series of well-defined steps.

First, the active electrophile, the nitronium ion (NO₂⁺), is generated from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion masterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgyoutube.com.

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the electron-rich benzene ring of 8-methoxyquinoline. The methoxy group at the 8-position is a strong activating group and an ortho-, para-director. In the quinoline ring system, electrophilic substitution on the benzene ring is favored over the less reactive pyridine (B92270) ring, especially under acidic conditions where the nitrogen atom is protonated. The attack occurs preferentially at the C5 position (ortho to the methoxy group) due to the strong activating and directing effect of the methoxy group, which stabilizes the intermediate carbocation through resonance.

The attack of the nitronium ion on the benzene ring leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the aromatic ring, with resonance structures showing the charge at the ortho and para positions relative to the point of attack.

Finally, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound masterorganicchemistry.com.

Cyclization and Aromatization Mechanisms in Quinoline Ring Formation

The quinoline ring system itself, the core of this compound, is often synthesized via classic named reactions, with the Skraup synthesis being a prominent example. This reaction involves the synthesis of quinoline from aniline (or a substituted aniline), glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid iipseries.orgpharmaguideline.com.

The mechanism of the Skraup synthesis is a multi-step process:

Dehydration of Glycerol: Concentrated sulfuric acid first dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein iipseries.org.

Michael Addition: The aniline derivative (in the case of 8-methoxyquinoline synthesis, this would be 2-aminophenol, a precursor to 8-hydroxyquinoline) undergoes a Michael-type conjugate addition to the acrolein iipseries.org.

Cyclization: The resulting intermediate then undergoes an acid-catalyzed cyclization. The electrophilic aldehyde is attacked by the electron-rich aromatic ring of the aniline derivative.

Dehydration and Oxidation: The cyclized intermediate then dehydrates to form a dihydroquinoline derivative. Finally, this intermediate is oxidized by the oxidizing agent (e.g., nitrobenzene, which is itself reduced to aniline) to yield the aromatic quinoline ring system iipseries.orgresearchgate.net.

Catalytic Aspects in Synthetic Transformations

Catalysis plays a crucial role in the synthesis of quinolines and their derivatives. In the context of the synthetic pathway to this compound, the most relevant catalytic aspect is the role of sulfuric acid in the Skraup synthesis of the quinoline precursor and in the subsequent nitration step.

In the Skraup synthesis, concentrated sulfuric acid serves multiple catalytic roles. It acts as a dehydrating agent to convert glycerol to acrolein and as an acid catalyst to promote the cyclization and dehydration steps of the reaction sequence iipseries.orggoogle.com. While the Skraup reaction is traditionally performed under harsh acidic conditions, modern variations have explored the use of other catalysts to improve yields and reaction conditions. For instance, the use of iodine as a catalyst has been reported to modify the Skraup reaction researchgate.net. Other metal catalysts, such as gold, have been employed in different types of quinoline syntheses, though their direct application to the Skraup synthesis is less common iipseries.org.

In the nitration of 8-methoxyquinoline, concentrated sulfuric acid acts as a catalyst to generate the active electrophile, the nitronium ion, from nitric acid. This is a fundamental example of acid catalysis in an electrophilic aromatic substitution reaction masterorganicchemistry.comorganicchemistrytutor.com.

Advances in Regioselective Functionalization of this compound

Further functionalization of the this compound scaffold is of interest for the development of new compounds with potentially useful properties. Regioselective reactions are particularly valuable as they allow for the precise introduction of substituents at specific positions on the quinoline ring.

Regioselective Iodination of Nitroquinolines

Recent research has demonstrated the regioselective iodination of quinoline derivatives, including those bearing a nitro group. A notable method involves the direct C-H iodination of quinolines using molecular iodine in the presence of tert-butylhydroperoxide (TBHP) as an oxidant. This reaction has been shown to be highly regioselective for the C-3 position of the quinoline ring.

This protocol has been successfully applied to 8-nitroquinoline, yielding 3-iodo-8-nitroquinoline in high yield. The reaction is believed to proceed through a dual activation strategy mediated by TBHP. The regioselectivity is predictable and is not significantly affected by the electronic nature of the substituents on the quinoline ring. For instance, both electron-donating and electron-withdrawing groups are tolerated. This method has also been applied to 6-methoxy-8-nitroquinoline (B1580621), resulting in selective iodination . Given these findings, it is highly probable that this compound would also undergo regioselective iodination at the C-3 position under similar conditions.

The ability to selectively introduce an iodine atom at the C-3 position of this compound opens up possibilities for further synthetic transformations, such as cross-coupling reactions, to introduce a variety of other functional groups at this position.

| Starting Material | Reagents and Conditions | Product | Position of Iodination |

| 8-Nitroquinoline | I₂, TBHP | 3-Iodo-8-nitroquinoline | C-3 |

| 6-Methoxy-8-nitroquinoline | I₂, TBHP | 3-Iodo-6-methoxy-8-nitroquinoline | C-3 |

Synthetic Routes to this compound Explored

The synthesis of this compound, a quinoline derivative of interest in various chemical research areas, is achievable through specific synthetic methodologies. This article focuses on the chemical pathways leading to this compound, with a detailed look at a proposed silver-catalyzed alkylation method and strategies for controlling substituent placement on the quinoline core.

2 Silver-Catalyzed Radical Oxidative Decarboxylation for Alkylation

A promising, though not yet specifically reported for this compound, method for the introduction of alkyl groups onto the quinoline scaffold is through a silver-catalyzed radical oxidative decarboxylation. This reaction typically involves the use of a silver salt, such as silver nitrate (AgNO₃), as a catalyst and a persulfate, like potassium persulfate (K₂S₂O₈), as an oxidant. The general mechanism is believed to proceed through the generation of an alkyl radical from a carboxylic acid precursor.

The proposed reaction pathway initiates with the silver(I) catalyst oxidizing the persulfate to generate a sulfate radical anion. This highly reactive species then abstracts an electron from the carboxylate of a carboxylic acid, leading to a decarboxylation event that produces an alkyl radical. This alkyl radical is then free to attack the electron-deficient quinoline ring. In the context of this compound, the presence of the electron-withdrawing nitro group at the 8-position would activate the ring towards radical attack. The regioselectivity of this addition would be influenced by both steric and electronic factors.

While direct experimental data for the silver-catalyzed alkylation of this compound is not available, studies on similar heterocyclic systems, such as benzothiazoles, have demonstrated the feasibility of this approach for C-C bond formation. For instance, the direct C2-alkylation of benzothiazoles has been successfully achieved using carboxylic acids in the presence of a silver catalyst.

Table 1: Proposed General Conditions for Silver-Catalyzed Alkylation

| Parameter | Condition |

| Catalyst | Silver Nitrate (AgNO₃) |

| Oxidant | Potassium Persulfate (K₂S₂O₈) |

| Alkyl Source | Carboxylic Acid (R-COOH) |

| Solvent | Acetonitrile/Water |

| Temperature | 80-100 °C |

This table represents a hypothetical set of conditions based on similar reported reactions.

3 Strategies for Substituent-Controlled Synthesis

The synthesis of this compound itself is a prime example of substituent-controlled synthesis. The nitration of 8-methoxyquinoline to produce this compound demonstrates the directing effect of the methoxy group. The methoxy group at the 8-position is an ortho-, para-directing group, and its presence directs the incoming nitro group to the 5-position. One reported synthesis of this compound from 8-methoxyquinoline achieved a yield of 77%. nnpub.orgresearchgate.net

Further functionalization of the this compound ring system would also be governed by the electronic properties of the existing substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Conversely, the methoxy group is an activating group and an ortho-, para-director.

In the case of radical substitution, such as the proposed alkylation in the previous section, the regioselectivity is more complex. The electron-withdrawing nitro group would make the entire quinoline system more susceptible to nucleophilic radical attack. The precise position of alkylation would be a result of the interplay between the electronic effects of both the methoxy and nitro groups, as well as steric hindrance.

Studies on the synthesis of substituted 2-styryl-8-nitroquinolines have shown that the electronic nature of substituents on the styryl moiety can influence the properties and reactivity of the resulting molecule. This highlights the principle that careful selection of substituents allows for the fine-tuning of the chemical characteristics of the 8-nitroquinoline core.

Table 2: Summary of Substituent Effects on the Quinoline Ring

| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic) |

| 5-Methoxy | 5 | Activating | Ortho, Para |

| 8-Nitro | 8 | Deactivating | Meta |

Molecular Structure, Conformational Analysis, and Spectroscopic Investigations

Advanced Spectroscopic Characterization of 5-Methoxy-8-nitroquinoline and Its Derivatives

Spectroscopic techniques are indispensable tools for the elucidation of the molecular structure and electronic properties of organic compounds. Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of magnetically active nuclei, Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, and UV-Visible spectroscopy sheds light on electronic transitions within conjugated systems.

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional moieties.

A notable feature in the IR spectrum of this compound is the strong absorption band corresponding to the nitro group (NO₂). This is observed at approximately 1338 cm⁻¹, which is a characteristic frequency for the asymmetric stretching vibration of a nitro group attached to an aromatic ring. researchgate.net The presence of the aromatic quinoline (B57606) core gives rise to several bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and for this compound, an absorption is seen at 2914 cm⁻¹. researchgate.net Additionally, the complex vibrations of the fused aromatic rings, including C=C and C=N stretching, as well as in-plane and out-of-plane bending, contribute to a series of absorptions in the fingerprint region, particularly between 930 cm⁻¹ and 620 cm⁻¹. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 2914 |

| NO₂ Asymmetric Stretch | 1338 |

| Aromatic Ring Vibrations | 930-620 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For the ¹H NMR spectrum, the protons on the quinoline ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, likely in the range of 3.8-4.0 ppm. The positions of the aromatic protons would be influenced by the electronic effects of the methoxy and nitro substituents. The nitro group, being strongly electron-withdrawing, would deshield nearby protons, shifting them to a higher chemical shift (downfield). Conversely, the methoxy group, an electron-donating group, would shield adjacent protons, causing an upfield shift.

In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring would resonate in the aromatic region (approximately 110-160 ppm). The carbon of the methoxy group would be expected to appear around 55-60 ppm. The carbon atom attached to the nitro group (C8) and the one bearing the methoxy group (C5) would have their chemical shifts significantly influenced by these substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₈N₂O₃, which corresponds to a molecular weight of approximately 204.18 g/mol .

Upon electron ionization, the this compound molecule would form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 204. The fragmentation of this molecular ion would likely proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for related methoxyquinolines involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to an [M-15]⁺ ion, or the loss of a formyl radical (•CHO), resulting in an [M-29]⁺ ion. The nitro group can also be lost as •NO₂ (a loss of 46 mass units), leading to an [M-46]⁺ ion. The relative abundance of these fragment ions would provide further clues about the stability of the resulting cationic species. For some methoxy-substituted quinolines, a characteristic loss of three hydrogen atoms (M-3) has been observed, particularly for the 8-methoxy isomer.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying conjugated systems, such as the aromatic rings in this compound.

The extended π-conjugated system of the quinoline core, further influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, is expected to exhibit strong absorption in the UV region. The electronic spectrum would be characterized by π → π* transitions, which are typically of high intensity. For a related compound, 6-nitroquinoline (B147349) fumaric acid, an absorption peak at 333 nm has been attributed to a π→π* transition. researchgate.net The presence of the methoxy and nitro groups in this compound would likely lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline, due to the extension of conjugation and the push-pull electronic effect of the substituents.

Crystallographic Studies and Solid-State Architecture

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This includes precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

While specific crystallographic data for this compound is not available in the reviewed literature, studies on closely related derivatives, such as 8-nitroquinoline (B147351) and 2-styryl-8-nitroquinolines, offer valuable insights into the likely solid-state architecture.

Based on these related structures, it can be anticipated that the crystal structure of this compound would also be influenced by π–π stacking interactions between the planar quinoline ring systems. The presence of the methoxy and nitro groups would likely introduce additional intermolecular interactions, such as C-H···O hydrogen bonds involving the oxygen atoms of these functional groups, which would further stabilize the crystal packing.

Conformational Preferences and Torsional Angles in the Solid State

Detailed crystallographic data for this compound is not extensively available in the public domain, which limits a definitive description of its solid-state conformation and precise torsional angles. However, analysis of structurally similar nitroaromatic compounds allows for well-grounded postulations. The orientation of the methoxy and nitro groups relative to the quinoline ring is of primary interest.

Without specific experimental data, a table of torsional angles cannot be provided. Theoretical calculations, such as Density Functional Theory (DFT), would be required to predict the most stable conformation and the associated torsional angles in the absence of experimental crystal structures.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, C-H...π interactions)

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular forces are expected to play a significant role in its crystal packing.

π-π Stacking: The planar aromatic quinoline ring system makes it a prime candidate for π-π stacking interactions. In the solid state, it is highly probable that adjacent molecules would arrange themselves in a parallel or anti-parallel fashion, allowing for the favorable interaction between the electron clouds of their aromatic rings. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å.

C-H...π Interactions: In addition to π-π stacking, C-H...π interactions are also likely to contribute to the crystal's stability. In these interactions, a C-H bond from one molecule points towards the electron-rich π-system of an adjacent molecule. The hydrogen atom acts as a weak electrophile, interacting with the nucleophilic π-cloud.

A summary of expected intermolecular interactions is provided in the table below.

| Interaction Type | Description | Probable Role in Crystal Packing |

| π-π Stacking | Interaction between the aromatic rings of adjacent quinoline moieties. | Major contributor to the formation of columnar or layered structures. |

| C-H...π Interactions | A C-H bond donor interacting with the π-electron cloud of a neighboring molecule. | Contributes to the three-dimensional stability of the crystal lattice. |

| C-H...O/N Interactions | Weak hydrogen bonds between a C-H donor and the oxygen/nitrogen atoms of the methoxy or nitro groups. | Fine-tunes the molecular arrangement and enhances packing density. |

Investigation of Protonation Effects on Spectroscopic Properties

The quinoline ring contains a nitrogen atom that can be protonated in acidic conditions. This protonation event is expected to have a profound impact on the electronic structure of this compound and, consequently, on its spectroscopic properties.

Protonation of the quinoline nitrogen would introduce a positive charge into the aromatic system, significantly altering the electron density distribution. This change is anticipated to cause noticeable shifts in the absorption and emission spectra of the molecule.

UV-Visible Spectroscopy: The π→π* and n→π* electronic transitions that give rise to the UV-Visible absorption spectrum of this compound would be affected by protonation. The introduction of a positive charge on the nitrogen atom would likely lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on the nature of the electronic transitions involved. A more electron-deficient aromatic system upon protonation could lead to a shift in the energy levels of the molecular orbitals, thereby altering the energy required for electronic excitation.

NMR Spectroscopy: Proton and carbon NMR spectroscopy would also be sensitive to protonation. The chemical shifts of the protons and carbons in the quinoline ring are expected to change significantly upon protonation of the nitrogen. The increased positive charge density would generally lead to a deshielding effect, causing the signals of the nearby nuclei to shift downfield (to higher ppm values). The magnitude of this shift would be most pronounced for the atoms closest to the protonation site.

While the general effects of protonation can be predicted, detailed experimental studies are necessary to quantify these changes in the spectroscopic properties of this compound. Such studies would provide valuable insights into the electronic structure of both the neutral and protonated forms of the molecule.

Computational Chemistry and Theoretical Modeling of 5 Methoxy 8 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 5-Methoxy-8-nitroquinoline at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. nih.gov For this compound, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. researchgate.netresearchgate.net This process minimizes the total energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is essential for accurately predicting other molecular properties, including its vibrational frequencies and electronic behavior. aalto.finih.gov

Table 1: Representative DFT Geometrical Parameters for Quinoline (B57606) Derivatives

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N (ring) | ~1.37 Å |

| Bond Length | C-NO2 | ~1.48 Å |

| Bond Length | C-OCH3 | ~1.36 Å |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | O-N-O | ~125° |

Note: These are typical values for similar structures; specific values for this compound would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. wuxiapptec.compku.edu.cn

For this compound, the HOMO is typically localized on the electron-rich methoxy (B1213986) group and the quinoline ring system, while the LUMO is concentrated on the electron-withdrawing nitro group. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and facilitates intramolecular charge transfer (ICT) from the donor (methoxy group) to the acceptor (nitro group), which is a key factor in the molecule's electronic properties. researchgate.net

Table 2: FMO Properties of a Quinoline Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.212 |

| LUMO Energy | -2.714 |

| Energy Gap (ΔE) | 3.498 |

Data is illustrative for a related quinoline derivative and demonstrates typical computational outputs. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.govchemrxiv.org The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green: Denotes areas with neutral or near-zero potential.

In this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the quinoline ring. researchgate.netresearchgate.net These areas are the most likely sites for interactions with electrophiles. Conversely, the hydrogen atoms of the quinoline ring and the methyl group would exhibit a positive potential (blue), marking them as sites for potential nucleophilic interactions. wolfram.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which contribute to its stability. nih.govwisc.eduwisc.edu NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with this delocalization is calculated, with higher E(2) values indicating stronger interactions. wisc.eduyoutube.com

For this compound, NBO analysis reveals significant hyperconjugative interactions. A primary interaction involves the delocalization of electron density from the lone pair orbitals of the oxygen atom in the methoxy group to the antibonding π* orbitals of the quinoline ring and the nitro group. researchgate.net This intramolecular charge transfer from the electron-donating methoxy group to the electron-withdrawing nitro group through the π-conjugated system is a major stabilizing factor for the molecule. researchgate.net

Table 3: Key NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of -OCH3 | π*(C-C) in ring | High | π-conjugation |

| π(C-C) in ring | π*(N-O) in -NO2 | High | Charge Delocalization |

Note: LP denotes a lone pair orbital. E(2) values are qualitative indicators of interaction strength.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static image of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to study its conformational flexibility, vibrational motions, and interactions with surrounding molecules, such as solvents. researchgate.net This approach provides a more realistic understanding of the molecule's behavior in a specific environment, complementing the static information obtained from DFT calculations.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often investigated for their non-linear optical (NLO) properties. rsc.org The presence of a strong electron-donating group (methoxy) and a strong electron-accepting group (nitro) connected by a π-conjugated system (the quinoline ring) can lead to a large molecular hyperpolarizability. nih.gov

Computational methods, specifically DFT, are used to predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.comphyschemres.org The magnitude of the first-order hyperpolarizability (β) is a direct measure of a molecule's NLO activity. ajchem-a.com Calculations for similar quinoline derivatives have shown that these compounds can exhibit significant β values, often many times greater than that of a standard reference material like urea, indicating their potential for use in NLO applications such as frequency conversion and optical switching. nih.govmdpi.com

Table 4: Calculated NLO Properties for a Representative Quinoline Compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | > 5 Debye |

| Average Polarizability (α) | ~25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | > 40 x 10⁻³⁰ esu |

Values are illustrative and based on related compounds to show the scope of NLO properties. nih.gov

Theoretical Insights into Reactive Properties and Chemical Reactivity Indices

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. Through DFT calculations, various chemical reactivity indices can be determined, which help in understanding the molecule's stability, reactivity, and the nature of its interactions. These indices are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Other important reactivity descriptors that can be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Furthermore, local reactivity can be assessed using Fukui functions . These functions identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the distribution of the Fukui functions, one can predict the regioselectivity of chemical reactions involving this compound.

Natural Bond Orbital (NBO) analysis is another valuable computational tool. It provides insights into the bonding and electronic structure of the molecule, including the delocalization of electron density and the strength of intramolecular interactions. This analysis can help to explain the stability and reactivity patterns observed for this compound.

Interactive Data Table: Calculated Chemical Reactivity Indices for a Quinoline Derivative (Illustrative Example)

| Reactivity Index | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.0 |

| HOMO-LUMO Gap | ΔE | 4.5 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 2.0 |

| Electronegativity | χ | 4.25 |

| Chemical Hardness | η | 2.25 |

| Chemical Softness | S | 0.44 |

| Electrophilicity Index | ω | 4.01 |

Note: The values in this table are for illustrative purposes for a related quinoline derivative and may not represent the exact values for this compound.

Computational Studies on Reaction Mechanisms (e.g., Photolysis Pathways)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, such as the photolysis of this compound. Theoretical studies can map out the potential energy surfaces of the reaction, identifying transition states, intermediates, and the most favorable reaction pathways.

For nitroaromatic compounds, photolysis can proceed through various mechanisms, including:

C–NO₂ Bond Homolysis: The cleavage of the bond between the quinoline ring and the nitro group, leading to the formation of a quinolinyl radical and a nitrogen dioxide radical.

Isomerization to Nitrite (B80452): The nitro group can rearrange to a nitrite group (-ONO), which can then undergo further reactions.

Hydrogen Abstraction: In the presence of a hydrogen-donating solvent or other molecules, the excited state of this compound may abstract a hydrogen atom.

Computational methods, such as time-dependent DFT (TD-DFT), can be used to study the excited states of the molecule and predict the initial steps of the photolytic process. By calculating the energies of the reactants, products, and transition states, the activation barriers for different reaction pathways can be determined, allowing for a prediction of the most likely mechanism.

For instance, a computational study on the photolysis of a similar nitroaromatic compound might involve the following steps:

Optimization of the ground-state geometry of this compound.

Calculation of the vertical excitation energies to identify the relevant excited states.

Exploration of the potential energy surface of the excited state to locate transition states and intermediates for different reaction pathways (e.g., C–NO₂ bond cleavage, isomerization).

Calculation of the reaction energetics to determine the most favorable pathway.

These computational investigations provide a detailed, atomistic-level understanding of the reaction mechanism, complementing and guiding experimental studies.

Coordination Chemistry and Supramolecular Assemblies of 5 Methoxy 8 Nitroquinoline

5-Methoxy-8-nitroquinoline as a Ligand in Metal Coordination

The quinoline (B57606) scaffold, particularly when functionalized, serves as a robust chelating agent in coordination chemistry. The presence of a nitrogen atom in the aromatic ring system provides a primary site for metal coordination, a characteristic shared by this compound.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline derivatives is well-documented. While direct synthesis reports for this compound are not abundant, the methods used for analogous compounds, such as 5-nitro-8-hydroxyquinoline, provide a clear precedent. Typically, these syntheses involve the reaction of a metal salt with the quinoline ligand in a suitable solvent. For instance, four transition metal complexes, [M(C₉H₅N₂O₃)₂(H₂O)₂]·CH₃OH (where M = Zn(II), Cd(II), and Mn(II)) and [Cu(C₉H₅N₂O₃)₂], were synthesized using 5-nitro-quinoline-8-yl acetate (B1210297) at room temperature. researchgate.net The resulting complexes are often characterized through a suite of analytical techniques.

Characterization methods are crucial for confirming the structure and properties of these coordination compounds. Standard techniques include:

Single-Crystal X-ray Diffraction: This method provides definitive information about the three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the coordination geometry.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (like C=N of the quinoline ring) upon complexation with a metal ion. researchgate.netscirp.org

Elemental Analysis: This technique confirms the stoichiometric ratio of elements in the complex, matching the proposed chemical formula. researchgate.net

Thermal Gravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes and to determine the presence of solvent molecules, such as water, within the crystal lattice. researchgate.net

Fluorescence Spectroscopy: Many quinoline-based metal complexes exhibit fluorescence, and this technique is used to study their photophysical properties. researchgate.net

The synthesis of 6-methoxy-8-nitroquinoline (B1580621), a constitutional isomer of the title compound, has been achieved through the Skraup reaction, starting from 3-nitro-4-aminoanisole. orgsyn.org This highlights a viable synthetic route for functionalized nitroquinolines that can serve as ligands.

Coordination Modes and Ligand-Metal Interactions (e.g., N-donor coordination)

Quinoline derivatives primarily act as N-donor ligands, utilizing the lone pair of electrons on the heterocyclic nitrogen atom to form a coordinate bond with a metal center. scirp.org In derivatives like 8-hydroxyquinoline (B1678124), the molecule functions as a bidentate chelating agent, coordinating through both the nitrogen atom and the deprotonated oxygen of the hydroxyl group. scirp.orgresearchgate.net

For this compound, the primary coordination is expected through the quinoline nitrogen. The oxygen atoms of the methoxy (B1213986) or nitro groups could potentially participate in coordination, leading to different binding modes. However, the methoxy group is generally a weaker donor than a hydroxyl group, and coordination involving the nitro group's oxygen atoms would create a less stable four-membered chelate ring. In characterized complexes of the related 5-nitro-8-hydroxyquinoline, the ligand acts as a monobasic bidentate agent, coordinating via the deprotonated hydroxyl oxygen and the quinoline nitrogen atom. researchgate.net For a copper complex, [Cu(C₉H₅N₂O₃)₂], the Cu²⁺ ion is coordinated by two nitrogen atoms and two oxygen atoms from two separate 5-nitro-8-hydroxyquinoline ligands. researchgate.net This N,O-bidentate coordination is a common and stable arrangement for 8-substituted quinolines.

Table 1: Coordination Details of a Representative Quinoline Complex

| Complex | Metal Ion | Ligand | Coordination Atoms | Resulting Geometry | Reference |

|---|---|---|---|---|---|

| [Cu(C₉H₅N₂O₃)₂] | Cu(II) | 5-nitro-8-hydroxyquinolinate | 2 N, 2 O | Square Planar (assumed) | researchgate.net |

| [Mn(C₉H₅N₂O₃)₂(H₂O)₂]·CH₃OH | Mn(II) | 5-nitro-8-hydroxyquinolinate | 2 N, 2 O (from ligand), 2 O (from water) | Distorted Octahedral | researchgate.net |

Influence of Substituents on Coordination Geometry and Stability

Substituents on the quinoline ring play a critical role in modulating the electronic properties of the ligand and, consequently, the geometry and stability of the resulting metal complexes. nih.gov

Steric Effects: While the methoxy and nitro groups in the 5 and 8 positions are somewhat removed from the nitrogen atom at position 1, they can still exert steric influence, affecting how ligands pack around a metal center and potentially distorting the ideal coordination geometry. nih.gov

Studies on substituted copper guanidine-quinolinyl complexes have shown that electron-withdrawing substituents weaken the donor properties of the quinoline nitrogen, resulting in comparatively longer copper-nitrogen bond lengths. nih.gov This principle directly applies to the nitro group in this compound.

Design and Assembly of Supramolecular Architectures

Beyond individual coordination complexes, this compound and its derivatives are valuable components in supramolecular chemistry, where molecules are organized into larger, well-defined architectures through non-covalent interactions.

Self-Assembly Driven by Non-Covalent Interactions

The crystal packing of molecules like this compound is governed by a variety of weak intermolecular forces. These non-covalent interactions are directional and specific, guiding the self-assembly process. nih.gov Analysis of crystal structures of related heterocyclic and aromatic nitro compounds reveals the importance of several key interactions:

π–π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces between the π-electron systems. These interactions are common in the crystal structures of quinoline-based complexes. researchgate.netacs.org

C–H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-system of an adjacent quinoline ring, contributing to the stability of the supramolecular assembly. nih.gov

In the crystal structure of a related compound, 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, stabilization is achieved through numerous short intermolecular interactions involving the heteroatom fragments, particularly between the nitro group oxygen and aromatic hydrogen atoms. mdpi.com

Formation of Coordination Polymers and Metal-Organic Frameworks with Quinoline Derivatives

The rigid structure and defined coordination vector of the quinoline unit make it an excellent building block (linker or ligand) for the construction of extended one-, two-, or three-dimensional networks known as coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.gov

Quinoline derivatives have been successfully incorporated into a variety of CPs. acs.org For example, a series of novel 3D coordination polymers were assembled from lanthanide ions and quinoline-2,4-dicarboxylate, where the quinoline derivative acts as a bridging ligand connecting multiple metal centers. mdpi.com In another instance, novel uranyl coordination polymers were synthesized using 2,2′-biquinoline-4,4′-dicarboxylic acid, demonstrating the transition from 1D chains to 3D frameworks by altering ancillary ligands. acs.org The resulting structures can exhibit interesting properties, such as luminescence or porosity, which are influenced by both the metal ion and the quinoline-based linker. The π-systems of the quinoline rings within these frameworks can also lead to π-π stacking interactions that further stabilize the extended structure. acs.org

Crystal Engineering Principles Applied to Nitroquinolines

Crystal engineering provides a framework for the rational design of solid-state structures by understanding and utilizing intermolecular interactions. ias.ac.in In the context of nitroquinolines, the nitro group plays a pivotal role in directing the assembly of molecules in the crystalline state.

The electronic nature of the nitro group, being strongly electron-withdrawing, influences the charge distribution within the quinoline ring system. This, in turn, affects the nature and strength of non-covalent interactions such as hydrogen bonds, π-π stacking, and halogen bonds. Research on related nitro-substituted quinoline derivatives has provided valuable insights into the supramolecular synthons that can be expected.

A study on 2-styryl-8-nitroquinolines revealed that the presence of the 8-nitro group tends to enforce a more planar molecular geometry. This planarity is a key factor in facilitating efficient crystal packing, often leading to layered structures stabilized by π-π stacking interactions between the aromatic quinoline rings. The nitro group itself can participate in various intermolecular interactions, including C–H···O hydrogen bonds, where the oxygen atoms of the nitro group act as hydrogen bond acceptors.

The principles of crystal engineering suggest that the supramolecular assembly of this compound will be governed by a combination of factors:

Hydrogen Bonding: The oxygen atoms of the nitro and methoxy groups are potential acceptors for weak C-H···O hydrogen bonds, which are prevalent in organic crystal structures.

π-π Stacking: The planar aromatic quinoline core is expected to favor π-π stacking interactions, contributing to the stability of the crystal lattice. The substituent pattern can influence the type of stacking (e.g., parallel-displaced or T-shaped).

Photophysical Properties of Coordination Complexes and Supramolecular Systems

While direct experimental data on the photophysical properties of this compound complexes are limited in the available literature, valuable insights can be drawn from studies on structurally related 8-hydroxyquinoline derivatives. 8-Hydroxyquinoline and its derivatives are well-known for forming highly fluorescent metal complexes. uci.eduscirp.org The fluorescence in these complexes often arises from ligand-to-metal charge transfer (LMCT) or intraligand (π-π*) transitions, and the emission properties are sensitive to the metal ion, the substituents on the quinoline ring, and the solvent environment. uci.edu

For coordination complexes of this compound, the following photophysical characteristics can be anticipated:

Luminescence: The extended π-system of the quinoline ring, coupled with the perturbation by the methoxy and nitro groups, is likely to result in luminescence upon coordination to a suitable metal ion. The nitro group, being a strong electron-withdrawing group, may influence the energy of the excited states and potentially lead to quenching or shifting of the emission wavelength compared to unsubstituted quinoline complexes.

Influence of the Metal Ion: The choice of the metal ion will be crucial in determining the photophysical properties. Closed-shell metal ions like Zn(II) and Cd(II) often preserve or enhance the ligand-based fluorescence. mdpi.com In contrast, transition metals with open d-shells may introduce new excited states and potentially quench the fluorescence through non-radiative decay pathways.

Solvatochromism: The photophysical properties of these complexes are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima.

The table below summarizes the expected photophysical properties of hypothetical coordination complexes of this compound with different metal ions, based on trends observed for related quinoline complexes.

| Metal Ion | Expected Emission Type | Potential Emission Color | Factors Influencing Emission |

| Zn(II) | Ligand-centered (π-π) or LMCT | Blue to Green | Substituent effects, solvent polarity |

| Cd(II) | Ligand-centered (π-π) or LMCT | Blue to Green | Heavier atom effect may alter properties compared to Zn(II) |

| Al(III) | Ligand-centered (π-π*) | Green | High stability of the complex |

| Ru(II) | Metal-to-Ligand Charge Transfer (MLCT) | Red to Orange | Strong spin-orbit coupling |

| Eu(III) | Ligand-sensitized metal-centered | Red | Efficient energy transfer from the ligand to the metal |

Further experimental and computational studies are necessary to fully elucidate the photophysical properties of coordination complexes and supramolecular systems derived from this compound. Such investigations would involve the synthesis and characterization of these systems, followed by detailed spectroscopic measurements, including absorption and emission spectroscopy, lifetime measurements, and quantum yield determinations.

Chemical Transformations and Derivatization of 5 Methoxy 8 Nitroquinoline

Reduction Chemistry of the Nitro Group to Aminoquinolines

The conversion of the 8-nitro group to an 8-amino group is a pivotal transformation, as the resulting 5-Methoxy-8-aminoquinoline is a versatile intermediate for further functionalization, including its use as a directing group in C-H activation reactions. amerigoscientific.comsigmaaldrich.com This reduction can be accomplished through several established methods.

Catalytic Hydrogenation for Conversion to 5-Methoxy-8-aminoquinoline

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups due to its clean reaction profile and often high yields. tcichemicals.com This reaction involves the use of hydrogen gas in the presence of a metal catalyst. For the conversion of 5-Methoxy-8-nitroquinoline, heterogeneous catalysts such as palladium on carbon (Pd/C) are typically effective.

The general procedure involves dissolving the nitroquinoline substrate in a suitable solvent, such as methanol (B129727) or ethanol, and adding the catalyst. The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, and agitated until the reaction is complete. The catalyst is subsequently removed by filtration to yield the desired 5-Methoxy-8-aminoquinoline. This method is favored for its chemoselectivity, as it generally does not affect other functional groups that might be sensitive to chemical reductants. researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation

| Catalyst | Solvent | Hydrogen Source | Typical Conditions |

| 5% Pd/C | Methanol | H₂ gas | Room temperature to moderate heat, 1-50 atm H₂ pressure |

Note: This table represents typical conditions for the reduction of related nitroaromatic compounds and is applicable to this compound.

Other Reduction Methods (e.g., Sn/HCl)

Besides catalytic hydrogenation, classical chemical reduction methods are also highly effective for converting this compound to its amino derivative. A common and robust method involves the use of a metal in an acidic medium, such as tin (Sn) and concentrated hydrochloric acid (HCl).

In a typical procedure, this compound is dissolved in concentrated hydrochloric acid, to which tin dust is added. The mixture is then heated, often on a water bath, for a duration sufficient to ensure the complete disappearance of the starting nitro compound. nnpub.org Following the reaction, the mixture is cooled and neutralized to precipitate the product, which can then be extracted and purified. This method has been reported to produce 5-Methoxy-8-aminoquinoline in high yield. nnpub.org

Table 2: Sn/HCl Reduction of this compound

| Reagents | Solvent | Reaction Time | Yield | Reference |

| Tin (Sn) dust, concentrated HCl | Water (for workup) | 1 hour | 96% | nnpub.org |

Post-Modification of the Methoxy (B1213986) Group

The methoxy group at the C5 position of the quinoline (B57606) ring offers another site for derivatization, primarily through demethylation to yield the corresponding phenol (B47542) (5-hydroxy-8-substituted-quinoline). This transformation is significant as it introduces a hydroxyl group that can participate in further reactions, such as etherification or esterification.

The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). mdpi.com For instance, refluxing a methoxy-substituted aromatic compound with 48% HBr in acetic acid is a standard procedure for demethylation. mdpi.com Similarly, treatment with BBr₃ in an inert solvent like dichloromethane (B109758) at low temperatures is another highly effective method. mdpi.com

The choice of reagent often depends on the presence of other functional groups in the molecule. The resulting 5-hydroxy derivative can then be used in coupling reactions or other modifications. Furthermore, the 5-methoxy-8-aminoquinoline (MQ) variant is sometimes employed as a directing group in C-H activation chemistry because it is considered more reactive and can be removed under milder oxidative conditions compared to the unsubstituted 8-aminoquinoline. sci-hub.se

Formation of Conjugates and Hybrid Molecules

The 5-Methoxy-8-aminoquinoline scaffold serves as an excellent platform for the synthesis of more complex molecules through conjugation with other chemical entities, such as amino acids or phenols. These hybrid molecules are often designed to combine the properties of the quinoline core with those of the appended molecule.

Synthesis of Amino Acid Conjugates

The primary amine of 5-Methoxy-8-aminoquinoline is readily derivatized through amide bond formation with amino acids or their derivatives. This creates conjugates that link the quinoline moiety to peptidic structures.

One straightforward approach involves the reaction of 5-Methoxy-8-aminoquinoline with an activated carboxylic acid derivative of an amino acid. For example, 8-methoxyquinoline-5-amino acetic acid has been synthesized by coupling 5-amino-8-methoxyquinoline with monochloroacetic acid in a sodium carbonate solution. nnpub.org The reaction proceeds via nucleophilic substitution, with the amino group of the quinoline attacking the electrophilic carbon of monochloroacetic acid. This reaction yielded the desired amino acid conjugate, which was precipitated by neutralizing the reaction medium. nnpub.org

More complex conjugates can be formed using standard peptide coupling reagents (e.g., DCC, HATU) to link protected amino acids to the quinoline amine, followed by deprotection. nih.gov

Table 3: Synthesis of an Amino Acid Conjugate

| Quinoline Substrate | Reagent | Base | Yield | Reference |

| 5-Amino-8-methoxyquinoline | Monochloroacetic acid | 5% Sodium Carbonate | 60.97% | nnpub.org |

Coupling Reactions for Extended Frameworks (e.g., with phenols)

To create larger, more complex molecular architectures, derivatives of 5-Methoxy-8-aminoquinoline can be utilized in cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers by coupling a phenol with an aryl halide. organic-chemistry.orgnih.gov

To apply this chemistry, the quinoline derivative would first need to be converted into a suitable coupling partner, such as an aryl halide (e.g., 8-bromo-5-methoxyquinoline). This halo-quinoline could then be coupled with a variety of phenolic compounds in the presence of a copper catalyst and a base. Modern Ullmann-type reactions often employ ligands to facilitate the coupling under milder conditions. nih.gov This strategy allows for the synthesis of extended frameworks where the 5-methoxyquinoline (B23529) core is linked to other aromatic systems through an ether bridge, creating molecules with potentially novel electronic and structural properties. mdpi.com

Functionalization at Other Positions of the Quinoline Ring

While research has extensively covered the chemical transformations involving the nitro and methoxy groups of this compound, functionalization at other positions on the quinoline ring (C2, C3, C4, C6, and C7) is less commonly documented. The reactivity of these positions is influenced by the electronic effects of the existing substituents. The electron-donating methoxy group at C5 and the electron-withdrawing nitro group at C8 primarily direct the substitution patterns on the benzenoid ring.

The pyridine (B92270) ring (positions C2, C3, and C4) is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. Conversely, the benzenoid ring (positions C6 and C7) is the more likely site for such reactions. The methoxy group at C5 is an ortho-, para-directing activator, which would suggest increased reactivity at the C6 position. However, the deactivating effect of the nitro group at C8 also influences these positions.

For nucleophilic aromatic substitution, the pyridine ring would be more susceptible, particularly at the C2 and C4 positions. However, the presence of the strongly deactivating nitro group on the benzenoid ring makes nucleophilic substitution of hydrogen at positions ortho or para to it a possibility.

Detailed research findings on the direct functionalization of this compound at these other positions are scarce in the reviewed literature. However, insights can be drawn from studies on closely related quinoline derivatives.

One relevant example is the synthesis of 6-methoxy-5-bromo-8-nitroquinoline, which demonstrates that halogenation can be achieved on a methoxy-nitroquinoline scaffold. orgsyn.org This reaction, part of a Skraup synthesis, introduces a bromine atom at the C5 position of a 6-methoxy-8-nitroquinoline (B1580621) precursor, indicating that electrophilic halogenation is a viable strategy for introducing new functionalities onto the benzenoid ring of such systems.

Table 1: Synthesis of a Halogenated Methoxy-Nitroquinoline Derivative orgsyn.org

| Starting Material | Reagent | Product | Yield (%) |

| 3-nitro-4-amino-5-bromoanisole | Glycerol, Sulfuric acid, Arsenic oxide | 6-methoxy-5-bromo-8-nitroquinoline | 69 |

Electrophilic substitution is most likely to occur at the C6 position, influenced by the activating methoxy group at C5. Halogenation is a demonstrated possibility on a similar scaffold.

Nucleophilic substitution of hydrogen could potentially occur at the C7 position, directed by the nitro group at C8, via a vicarious nucleophilic substitution mechanism.

The pyridine ring (C2, C3, C4) is generally less reactive towards electrophilic attack but could be a target for nucleophilic substitution under specific conditions.

Further research is required to explore and confirm these potential functionalization pathways for this compound.

Applications in Chemical Biology and Advanced Materials Research Mechanistic Focus

Investigation of Molecular Interactions in Chemical Biology Research Tools

Quinoline (B57606) derivatives are instrumental in probing complex biological systems. Their ability to interact with biomolecules and to be triggered by external stimuli like light allows for the precise study of cellular processes.

While direct studies on the DNA adduct formation of 5-Methoxy-8-nitroquinoline are not extensively documented, the genotoxicity of structurally related nitroaromatic compounds and quinoline derivatives provides insight into potential mechanisms. A notable analogue, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been shown to exhibit strong clastogenic effects, inducing chromosome aberrations and micronuclei formation. nih.gov The proposed mechanism for such quinoline-based compounds involves intercalation into the DNA double helix. nih.gov This non-covalent insertion between base pairs can disrupt DNA replication and transcription, leading to strand breaks. nih.gov Furthermore, these interactions can be stabilized by the formation of protein-associated DNA-strand breaks, potentially mediated by the inhibition of topoisomerase enzymes. nih.gov This dual action of DNA intercalation and enzyme inhibition highlights a significant mechanism by which quinoline derivatives can exert genotoxic effects.

The generation of Reactive Oxygen Species (ROS) is a key mechanism through which certain chemical compounds can influence biological systems, and nitroaromatic compounds are known to participate in such processes. The general mechanism for ROS production by aromatic nitro compounds involves the one-electron reduction of the nitro group (NO₂) to form a nitro anion radical (NO₂⁻•). researchgate.net This reduction is often mediated by cellular enzymes like NADPH-cytochrome P450 reductase. In the presence of molecular oxygen (O₂), this radical can undergo futile cycling, transferring its electron to O₂ to generate a superoxide (B77818) anion radical (O₂⁻•), while regenerating the parent nitro compound. researchgate.net The superoxide radical can then lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can cause oxidative damage to cellular components like lipids, proteins, and DNA. mdpi.com

Studies on quinoline derivatives have shown their capacity to induce oxidative stress through ROS production. nih.gov The quinoline structure itself can facilitate electron transfer processes that contribute to the generation of ROS. nih.gov Although direct experimental data on this compound is limited, its chemical structure, featuring a reducible nitro group on an aromatic system, strongly suggests its potential to generate ROS through this established metabolic pathway. researchgate.net

Nitroquinoline derivatives, particularly those with a nitro group at the 8-position, have been developed as photolabile protecting groups, or "caging" groups. These cages temporarily inactivate a bioactive molecule and release it upon irradiation with light, allowing for precise spatiotemporal control over biological processes.

Design Principles: The design of these photolabile protecting groups hinges on several key principles to ensure their efficacy and utility in biological experiments:

Photochemical Efficiency: The quantum yield (Φ), which represents the efficiency of the uncaging reaction upon light absorption, is a critical parameter.

Wavelength of Activation: Ideally, the caging group should be activated by light in a region that minimizes cellular damage and overlaps minimally with the absorption spectra of other cellular components (typically >350 nm).

Release Kinetics: The rate of release of the bioactive molecule should be rapid enough to study fast biological processes.

Stability and Inertness: The caged compound must be stable in the dark under physiological conditions (pH, temperature) and the cage itself, as well as its photoproducts, should be biologically inert.